Cas no 1807067-68-0 (3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde)

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure incorporates both an aminomethyl and a difluoromethyl group, enhancing its reactivity and enabling selective functionalization. The aldehyde moiety at the 6-position offers a convenient handle for further derivatization, while the chloro substituent at the 5-position provides additional stability and reactivity control. This compound is particularly valuable in the development of bioactive molecules due to its balanced electronic properties and potential for forming stable Schiff bases or other condensation products. Its high purity and well-defined structure make it a reliable building block for complex synthetic pathways.
3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde structure
1807067-68-0 structure
Product name:3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde
CAS No:1807067-68-0
MF:C8H7ClF2N2O
MW:220.603787660599
CID:4873711

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde
    • Inchi: 1S/C8H7ClF2N2O/c9-5-1-4(2-12)7(8(10)11)13-6(5)3-14/h1,3,8H,2,12H2
    • InChI Key: WYYSFBGNUWLBEB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)N=C(C(F)F)C(=C1)CN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • XLogP3: 0.8
  • Topological Polar Surface Area: 56

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029045145-250mg
3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde
1807067-68-0 97%
250mg
$950.40 2022-03-31
Alichem
A029045145-500mg
3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde
1807067-68-0 97%
500mg
$1,581.10 2022-03-31
Alichem
A029045145-1g
3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde
1807067-68-0 97%
1g
$2,950.20 2022-03-31

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde Related Literature

Additional information on 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde: A Comprehensive Overview

The compound 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1807067-68-0) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and versatility in synthetic chemistry. The structure of this molecule is characterized by a pyridine ring substituted with an aminomethyl group at position 3, a chloro group at position 5, a difluoromethyl group at position 2, and a carboxaldehyde group at position 6. These substituents contribute to its distinctive reactivity and functionality.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions, often involving nucleophilic substitutions, eliminations, and oxidations. The synthesis of 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde is particularly challenging due to the sensitivity of the pyridine ring and the need for precise control over the substitution pattern. Researchers have employed various strategies, including the use of directing groups and transition metal catalysts, to achieve high yields and purity in the final product.

The structural features of this compound make it an attractive candidate for applications in medicinal chemistry. The presence of an aminomethyl group introduces nucleophilic character, while the chloro group and difluoromethyl group enhance electronic effects and steric hindrance. These properties are advantageous in drug design, where fine-tuning molecular interactions is crucial for achieving desired pharmacological outcomes. Recent studies have explored its potential as a lead compound in the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

In addition to its medicinal applications, 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde has shown promise in materials science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensing technologies. For instance, researchers have reported its application as a chiral ligand in asymmetric catalysis, where it facilitates the enantioselective synthesis of complex organic molecules. Furthermore, its photochemical properties make it a potential candidate for use in optoelectronic devices.

The latest research on this compound has also focused on its environmental impact and biodegradability. As industries increasingly prioritize sustainability, understanding the ecological footprint of chemical compounds is essential. Studies have indicated that 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde exhibits moderate biodegradability under aerobic conditions, suggesting that it can be safely integrated into eco-friendly manufacturing processes with proper waste management protocols.

In conclusion, 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1807067-68-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure enables diverse chemical reactivity, making it a valuable tool in drug discovery, materials science, and catalysis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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